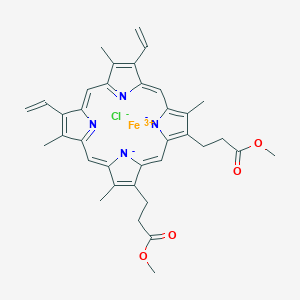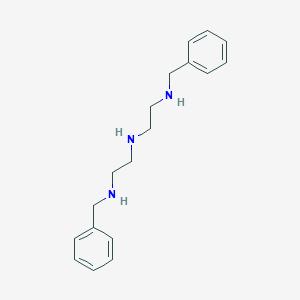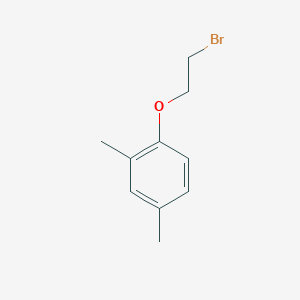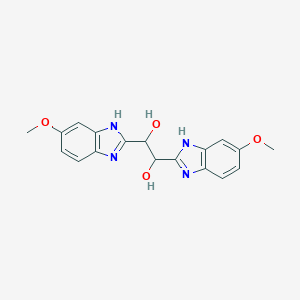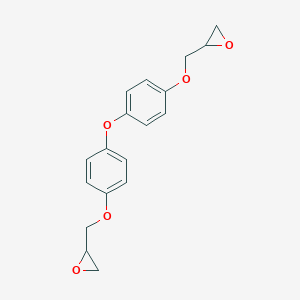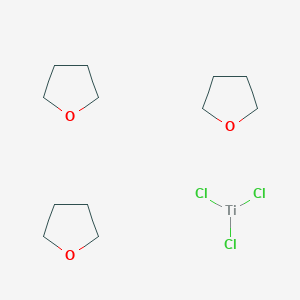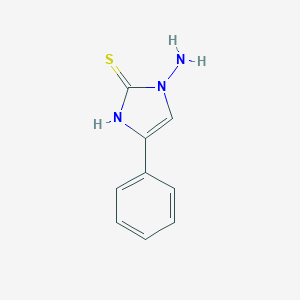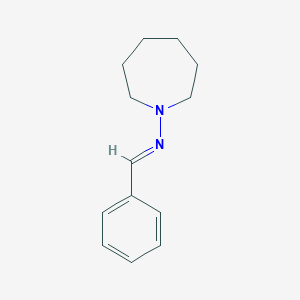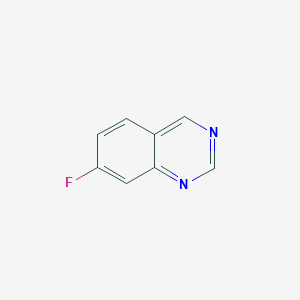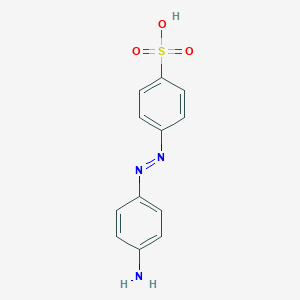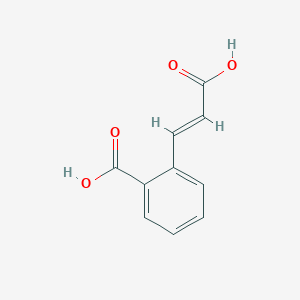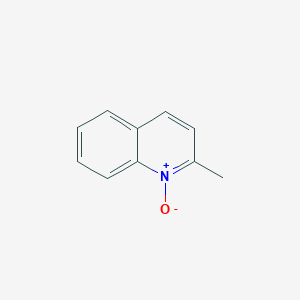
2-Methylquinoline N-oxide
説明
2-Methylquinoline N-oxide is a chemical compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline N-oxides, including 2-methylquinoline N-oxide, are important intermediates in organic synthesis and have been utilized in various chemical reactions to produce a wide range of products, including pharmaceuticals and fluorescent probes .
Synthesis Analysis
The synthesis of 2-methylquinoline derivatives has been explored through various methods. One approach involves a catalyst-free synthesis of 2-anilinoquinolines from quinoline N-oxides and aryldiazonium salts in acetonitrile under microwave irradiation, which is a rapid and efficient method . Another method includes a one-pot reaction of 2-alkylpyridin-N-oxides with triphosgene at room temperature, which has been shown to be effective for synthesizing 2-chloromethylpyridines from 2-methylquinoline N-oxide . Additionally, a high throughput one-pot synthesis of various 2-methylquinolines has been reported using anilines and ethyl vinyl ether in the presence of acetic acid .
Molecular Structure Analysis
The molecular structure of 2-methylquinoline N-oxide is characterized by the presence of a quinoline core with a methyl group at the second position and an N-oxide functional group. The structure of quinoline derivatives can be modified to enhance their biological activity and selectivity, as seen in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) .
Chemical Reactions Analysis
2-Methylquinoline N-oxide and its derivatives participate in various chemical reactions. For instance, they can undergo a [3,3]-sigmatropic rearrangement when reacted with triphosgene, which is a reversible process . They can also be used in the direct amidation of 2-methylquinolines with amines, catalyzed by copper, to produce aromatic amides . Visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids has been reported for the synthesis of 2-sulfonylquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylquinoline N-oxide derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, reactivity, and biological activity. For example, the introduction of a hydrophilic group in 2-aminoquinolines has been shown to improve human nNOS potency and selectivity while preserving membrane permeability . Similarly, the presence of a cyano group in certain 2-aminoquinoline derivatives has been found to confer potent and selective inhibition of nNOS by interacting with a newly discovered auxiliary pocket in the enzyme .
科学的研究の応用
- Pharmaceutical and Medicinal Chemistry
- 2-Methylquinoline and its derivatives have shown substantial biological activities . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
- The synthesis of 2-methylquinoline involves different techniques, and Doebner–von Miller is considered the best . A catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate at room temperature in various solvents such as CH3OH, Et2O, CH3CN, and CH2Cl2 .
-
Organic Synthesis
- 2-Methylquinoline N-oxide is an important organic compound used as a substrate in organic synthesis . The N-oxide moiety acts as a directing group to conduct and regulate the region-selectivity of the C-H functional groups . It’s widely available or readily manufactured at multi-gram scale in the lab .
- The outcomes of these syntheses are crucial for further chemical reactions and the creation of more complex organic compounds .
-
Pharmaceutical Research
- Quinoline-based compounds, including 2-Methylquinoline and its derivatives, are being researched for their potential medicinal properties . They have been found to have anticancer properties against breast, lung, and CNS tumors .
- The synthesis of these compounds involves various techniques, and the specific methods depend on the desired derivative .
- The results of these studies have shown promising anticancer properties, but more research is needed to fully understand their potential .
-
Synthesis of Antiparasitic Drugs
- Quinoline N-oxides, including 2-Methylquinoline N-oxide, have been used in the synthesis of promising antiparasitic drugs . The direct C–H alkenylation of quinoline N-oxides is a suitable strategy for this synthesis .
- The synthesis involves the direct alkenylation of quinoline N-oxides via the C (sp 2 )–H bond activation process, discussing metal-free and transition-metal catalysed protocols .
- The results of these syntheses have shown promising antiparasitic properties, but more research is needed to fully understand their potential .
-
Industrial Chemistry
- Quinoline motifs, including 2-Methylquinoline and its derivatives, have various applications in industrial and synthetic organic chemistry .
- The synthesis of these compounds involves various techniques, and the specific methods depend on the desired derivative .
- The outcomes of these syntheses are crucial for further chemical reactions and the creation of more complex organic compounds .
特性
IUPAC Name |
2-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUONUBFWNHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148110 | |
| Record name | Quinaldine, 1-oxide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline N-oxide | |
CAS RN |
1076-28-4 | |
| Record name | Quinaldine, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaldine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinaldine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinaldine, 1-oxide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline 1-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




